molecular formula C23H26N4O3S2 B2499433 N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide CAS No. 896022-34-7

N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide

Cat. No. B2499433
CAS RN: 896022-34-7
M. Wt: 470.61
InChI Key: GCVGOZZBOQKTOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . Several modifications have been done in the 1,3,4-thiadiazole moiety which showed good potency as anticonvulsant agents which are highly effective and have less toxicity .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities .

Scientific Research Applications

Odor Detection and Aroma Compounds

Studies on homologous carboxylic acids and their mixtures with model odorants, including thiadiazole derivatives, have explored the complexities of odor detection and mixture summation. This research elucidates the interplay between compound structure and sensory perception, which could be applied in the development of fragrances, food flavorings, and odor-masking agents (Miyazawa et al., 2009).

Metabolite Analysis and Biological Monitoring

Identification and quantification of carboxylic and mercapturic acid metabolites of various thiadiazole derivatives provide crucial insights into the metabolism of potentially hazardous compounds. Such analyses are instrumental in the biological monitoring of occupational exposure and understanding the metabolic pathways relevant to environmental and industrial safety (Welie et al., 2005).

Biomarker Development for Exposure Assessment

The detection of acrylamide metabolites in human subjects underscores the significance of developing biomarkers for assessing exposure to toxic compounds. This research is pivotal for public health, especially concerning dietary and environmental exposures, enabling more accurate risk assessments and preventive measures (Fernández et al., 2021).

Novel Therapeutic Targets and Drug Metabolism

Explorations into the metabolism and pharmacokinetics of new therapeutic agents, including adamantane derivatives, highlight the importance of understanding compound disposition and metabolic pathways. This information is critical for drug development, ensuring the safety and efficacy of new pharmacological interventions (Renzulli et al., 2011).

Synthetic Cannabinoid Detection

The identification of urine markers for screening synthetic cannabinoids reveals the challenges and advancements in toxicology and forensic science. Research in this area supports legal and medical efforts to manage and mitigate the risks associated with novel psychoactive substances (Ford & Berg, 2016).

Future Directions

The future directions for research on 1,3,4-thiadiazole derivatives could involve further exploration of their biological activities and potential applications in drug development .

Mechanism of Action

properties

IUPAC Name

N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S2/c1-13(28)17-2-4-18(5-3-17)24-19(29)12-31-22-27-26-21(32-22)25-20(30)23-9-14-6-15(10-23)8-16(7-14)11-23/h2-5,14-16H,6-12H2,1H3,(H,24,29)(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVGOZZBOQKTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.